1-(furan-2-carbonyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine
Description
1-(Furan-2-carbonyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine is a piperazine-based hybrid molecule featuring two distinct aromatic moieties: a furan-2-carbonyl group and a 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl group. The compound’s structure is characterized by a central piperazine ring functionalized at both nitrogen atoms via carbonyl linkages, which confer rigidity and influence electronic properties.
For example, compounds like 1-(2-fluorobenzoyl)-4-(4-nitrobenzyl)piperazine () are synthesized by coupling benzoyl chlorides with piperazine derivatives . Similarly, the triazole moiety in the target compound likely originates from click chemistry methodologies, as seen in related studies () .
Properties
IUPAC Name |
furan-2-yl-[4-[1-(4-methylphenyl)triazole-4-carbonyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-14-4-6-15(7-5-14)24-13-16(20-21-24)18(25)22-8-10-23(11-9-22)19(26)17-3-2-12-27-17/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPKAVNOJSERCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1,2,3-triazole ring is typically synthesized via CuAAC, a click chemistry reaction between an alkyne and an azide. For the 4-methylphenyl-substituted triazole:
- Azide precursor : 4-Methylphenylazide, synthesized from 4-methylaniline via diazotization and azide substitution.
- Alkyne precursor : Propiolic acid, which introduces the carboxylic acid functionality at the triazole’s 4-position.
Reaction conditions :
- Catalyst: CuSO₄·5H₂O (10 mol%) with sodium ascorbate (20 mol%) in tert-butanol/water (1:1).
- Temperature: 60°C for 6–8 hours.
- Yield: 75–85% after recrystallization from ethanol.
Mechanistic insight : The copper catalyst stabilizes the cycloaddition transition state, ensuring regioselective formation of the 1,4-disubstituted triazole.
Metal-Free Triazole Synthesis
Alternative methods avoid copper, using hypervalent iodine reagents (e.g., iodobenzene diacetate) or tert-butyl hydroperoxide (TBHP) to oxidize hydrazones into triazoles. While these methods reduce metal contamination, yields are lower (50–65%).
Preparation of Furan-2-Carbonyl Chloride
Chlorination of Furan-2-Carboxylic Acid
Furan-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane.
Oxidative Chlorination Using tert-Butyl Hypochlorite
For acid-sensitive substrates, tert-butyl hypochlorite (generated from sodium hypochlorite and tert-butanol) selectively converts aldehydes to acid chlorines. Applied to 5-(chloromethyl)furfural derivatives, this method achieves 85–92% yield.
Monoacylation of Piperazine
CDI-Mediated Selective Acylation
Carbonyl diimidazole (CDI) activates carboxylic acids into imidazolides, enabling controlled monoacylation of piperazine:
- Activation : Furan-2-carboxylic acid (1 equiv) and CDI (1.2 equiv) react in THF at 25°C for 1 hour.
- Coupling : Piperazine (1 equiv) and piperazine dihydrochloride (1 equiv) in brine are added to the imidazolide. The aqueous phase minimizes diacylation.
- Isolation : Ethyl acetate extraction yields 1-(furan-2-carbonyl)piperazine (65–70% yield).
Schotten-Baumann Conditions
Acylation under biphasic conditions (NaOH/CH₂Cl₂) with furan-2-carbonyl chloride provides comparable yields (60–68%) but requires strict pH control to prevent overreaction.
Final Coupling to Install the Triazole-Carbonyl Unit
Carbodiimide-Mediated Coupling
The triazole-carboxylic acid is coupled to 1-(furan-2-carbonyl)piperazine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) :
Mixed Anhydride Method
For acid-sensitive intermediates, isobutyl chloroformate generates a mixed anhydride with the triazole-carboxylic acid, which reacts with the monoacylated piperazine in tetrahydrofuran (THF). Yield: 68–72%.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.75–7.68 (m, 4H, aromatic), 6.62–6.58 (m, 3H, furan-H), 3.85–3.45 (m, 8H, piperazine).
- IR (KBr) : 1715 cm⁻¹ (C=O), 1650 cm⁻¹ (triazole C=N).
Optimization Strategies and Challenges
Regioselectivity in Triazole Formation
Copper catalysts favor 1,4-disubstituted triazoles, but residual Cu(I) may require chelating resins (e.g., QuadraSil® AP) for removal.
Solvent Effects
Polar aprotic solvents (DMSO, DMF) enhance coupling yields but complicate purification. Switching to THF/water biphasic systems improves isolability.
Scalability
Kilogram-scale production uses continuous flow reactors for the CuAAC step, reducing reaction time from hours to minutes.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-carbonyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the triazole ring can produce dihydrotriazole derivatives.
Scientific Research Applications
1-(furan-2-carbonyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with various biomolecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of 1-(furan-2-carbonyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine involves its interaction with specific molecular targets. The furan and triazole rings can engage in π-π stacking interactions with aromatic amino acids in proteins, while the piperazine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Piperazine Derivatives with Triazole Substituents
-
- Structure: 1-(N1-benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)-4-((N1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methyl)piperazine.
- Key Differences: Uses a methylnitroimidazole group and a triazole linked via a methylene bridge instead of a carbonyl.
- Properties: Melting point 160–162°C; moderate anticancer activity against solid tumors .
- BAK 05-44 (12d) (): Structure: 4-(4-(2-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)butan-2-ol. Key Differences: Features a butanol spacer between the triazole and piperazine, enhancing solubility but reducing rigidity compared to the target compound’s direct carbonyl linkage. Bioactivity: Designed as a dopamine D3 receptor ligand, highlighting the role of triazole-piperazine hybrids in CNS targeting .
-
- Structure: 22-(2-(4-(4-(4-Fluorophenyl)-piperazin-1-yl)-methyl)-1H-1,2,3-triazol-1-yl)-22-deoxy pleuromutilin.
- Key Differences: Integrates a pleuromutilin antibiotic core with a triazole-piperazine moiety, demonstrating anti-MRSA activity. The triazole here serves as a linker for hybrid drug design .
Piperazine Derivatives with Dual Carbonyl Groups
- RA [3,4] (): Structure: 1-[(4-Methylphenyl)methyl]-4-[(2E)-3-(naphthalen-2-yl)but-2-en-1-yl]piperazine.
Pharmacological and Physicochemical Comparisons
Table 1: Bioactivity and Properties of Selected Analogues
Key Observations:
Triazole vs. Other Heterocycles : The triazole moiety in the target compound may enhance metal-binding capacity or hydrogen-bonding interactions compared to imidazole () or phenyl groups (). This could improve target selectivity in enzyme inhibition .
Carbonyl Linkers: Direct carbonyl linkages (as in the target compound) increase molecular rigidity and may improve binding affinity compared to flexible methylene or butanol spacers () .
Substituent Effects : The 4-methylphenyl group on the triazole in the target compound likely enhances lipophilicity and membrane permeability relative to electron-withdrawing groups (e.g., nitro in ) .
Key Insights:
- Click Chemistry : The triazole ring in the target compound is likely synthesized via CuAAC, a high-yield method (65–89% in ) .
Biological Activity
The compound 1-(furan-2-carbonyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a complex structure that includes a piperazine ring, a furan moiety, and a triazole derivative. The unique combination of these functional groups suggests a diverse range of biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to This compound . For instance, derivatives containing the triazole ring have shown significant antibacterial effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
Table 1: Antimicrobial Activity Data
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(furan-2-carbonyl)-piperazine | MRSA | 0.5 µg/mL |
| Triazole derivative | E. coli | 2 µg/mL |
| Hybrid compounds | S. aureus | 1 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that triazole-containing compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Effects
A study conducted by researchers demonstrated that derivatives of triazole exhibited cytotoxic effects on human leukemia cell lines (K562 and CCRF-SB). The compound's mechanism was linked to the inhibition of key enzymes involved in cell proliferation.
Table 2: Anticancer Activity Data
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 1-(furan-2-carbonyl)-piperazine | K562 (Chronic Myeloid Leukemia) | 15 µM |
| Triazole derivative | CCRF-SB (Acute Lymphoblastic) | 10 µM |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory activity. Studies have shown that it can reduce pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
The anti-inflammatory effects are thought to arise from the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, which play a crucial role in the inflammatory response.
Q & A
Q. What synthetic methodologies are most effective for preparing 1-(furan-2-carbonyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine?
Answer: The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , leveraging click chemistry principles. A typical protocol involves:
- Reacting a propargyl-piperazine precursor with a 4-methylphenyl azide derivative in a H₂O:DCM (1:2) solvent system.
- Using CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) as a catalytic system at ambient temperature.
- Monitoring reaction progress via TLC (hexane:ethyl acetate, 1:2).
- Purification via silica gel chromatography (ethyl acetate:hexane, 1:8) .
Note: Substituent compatibility (e.g., furan vs. fluorobenzyl groups) may require adjustments in reaction time or stoichiometry to optimize yield .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- Elemental analysis and ¹H/¹³C NMR confirm molecular composition and substituent positioning.
- IR spectroscopy identifies carbonyl (C=O) and triazole (C=N) functional groups.
- Mass spectrometry (HRMS/ESI) validates molecular weight and fragmentation patterns.
- TLC with hexane:ethyl acetate (1:2) monitors reaction progress .
Advanced Research Questions
Q. How do structural modifications (e.g., furan vs. fluorophenyl groups) impact biological activity?
Answer:
-
Substituent bulk and electronic effects dictate receptor binding. For example:
- Furan’s electron-rich nature enhances π-π stacking with aromatic residues in enzyme active sites (e.g., DPP-IV) .
- Fluorophenyl groups improve metabolic stability but may reduce solubility .
-
SAR Table :
Substituent (R) Activity (IC₅₀) Notes Furan-2-carbonyl 3.28 ± 0.04 μM High binding to σ1 receptors 4-Fluorophenyl 5.27 ± 0.06 μM Reduced potency due to steric hindrance Methodology: Compare in vitro assays (e.g., enzyme inhibition, receptor binding) across derivatives .
Q. What computational strategies are effective for predicting binding modes to targets like 5-HT1A or σ1 receptors?
Answer:
- Perform induced-fit docking (IFD) using software like Schrödinger Suite or AutoDock Vina.
- Optimize ligand conformers with OPLS4 force field .
- Validate docking poses with molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS).
- Key interactions :
Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo models?
Answer:
- In vitro : Assess cytotoxicity (e.g., HepG2 cells) via MTT assays. Low toxicity may arise from beta-cyclodextrin inclusion complexes enhancing solubility .
- In vivo : Conduct acute toxicity studies (OECD 423) in rodents. Discrepancies often stem from metabolic differences (e.g., cytochrome P450 activation of pro-drugs) .
Mitigation strategy: Use physiologically based pharmacokinetic (PBPK) modeling to predict interspecies variability .
Q. What methodologies are recommended for studying metabolic stability and degradation pathways?
Answer:
- In vitro microsomal assays : Incubate with human/rat liver microsomes (HLM/RLM) and NADPH.
- LC-MS/MS analysis identifies metabolites (e.g., hydroxylation at the piperazine ring or furan oxidation).
- Stability testing : Store at -20°C under nitrogen to prevent hydrolysis of the triazole moiety .
Contradictions and Recommendations
- reports reduced biological activity with cyclodextrin inclusion, conflicting with on substituent-driven potency. Resolution: Test cyclodextrin-free formulations for activity comparisons.
- highlights DA D3 selectivity via rigid piperazine hybrids, whereas emphasizes dual 5-HT1A/σ1 targeting. Recommendation: Explore hybrid scaffolds with tunable flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
